Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate
CAS No.:
Cat. No.: VC15811009
Molecular Formula: C13H16O3S
Molecular Weight: 252.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3S |
|---|---|
| Molecular Weight | 252.33 g/mol |
| IUPAC Name | ethyl 2-(6-methoxy-2,3-dihydro-1-benzothiophen-3-yl)acetate |
| Standard InChI | InChI=1S/C13H16O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7,9H,3,6,8H2,1-2H3 |
| Standard InChI Key | AOQCCXZYZATKBO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CSC2=C1C=CC(=C2)OC |
Introduction
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate, specifically the (S)-enantiomer, is a compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a benzo[b]thiophene ring system.
Synthesis and Availability
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate can be synthesized through various organic chemistry methods, although specific synthesis protocols are not detailed in the available literature. The compound is commercially available from suppliers like AstaTech Inc., with a purity of 95% .
Applications and Research Findings
While specific applications of Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate are not widely documented, compounds with similar structures are often explored for their potential biological activities, such as anti-inflammatory or anticancer properties. The benzo[b]thiophene core is known for its presence in various biologically active molecules .
Commercial Availability
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| AstaTech Inc. | 95% | 0.25 g | $835.00 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume